5-(Benzyloxy)-2-nitrobenzaldehyde
Overview
Description
5-(Benzyloxy)-2-nitrobenzaldehyde is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 5-position and a nitro group at the 2-position, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-nitrobenzaldehyde typically involves the nitration of 5-(benzyloxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: 5-(Benzyloxy)-2-nitrobenzoic acid.
Reduction: 5-(Benzyloxy)-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-nitrobenzaldehyde has been utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-nitrobenzaldehyde largely depends on its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways.
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in many biological processes.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-nitrobenzaldehyde
- 5-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-aminobenzaldehyde
Comparison: 5-(Benzyloxy)-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring, which allows for a diverse range of chemical reactions. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .
Properties
IUPAC Name |
2-nitro-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILVVZJBGYMAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397298 | |
Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58662-54-7 | |
Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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